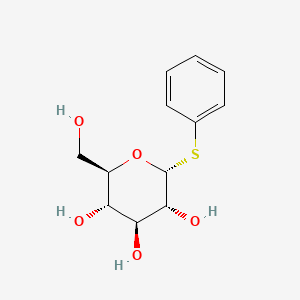
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to an oxane ring with multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. One common approach is the use of a Diels-Alder reaction followed by oxidation and functional group transformations to introduce the phenylsulfanyl and hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce thiols.
科学的研究の応用
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenylsulfanyl group can interact with proteins and other biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-ethoxysulfanyloxane-3,4,5-triol: Contains an ethoxysulfanyl group.
Uniqueness
The presence of the phenylsulfanyl group in (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and interactions with biological molecules.
特性
CAS番号 |
13992-15-9 |
|---|---|
分子式 |
C12H16O5S |
分子量 |
272.315 |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 |
InChIキー |
OVLYAISOYPJBLU-RMPHRYRLSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
同義語 |
.alpha.-D-Glucopyranoside, phenyl 1-thio- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















